2-Methyl-8-nitroquinolin-7-amine
Overview
Description
2-Methyl-8-nitroquinolin-7-amine is a quinoline derivative, a class of compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Quinoline derivatives are widely studied due to their biological activities, including anticancer, antitumor, anti-inflammatory, and analgesic properties .
Preparation Methods
2-Methyl-8-nitroquinolin-7-amine can be synthesized through a two-step process starting from m-toluidine. The first step involves the Skraup synthesis, which produces a mixture of 7-methylquinoline and 5-methylquinoline in a 2:1 ratio. This mixture is then subjected to nitration using nitric acid and sulfuric acid to obtain this compound . Industrial production methods often employ similar synthetic routes, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methyl-8-nitroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-Methyl-8-aminoquinolin-7-amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various substituents. Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-8-nitroquinolin-7-amine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and Alzheimer’s disease.
Industry: It is used in the development of dyes, catalysts, and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-8-nitroquinolin-7-amine involves its interaction with molecular targets and pathways within cells. For instance, it may inhibit specific enzymes or interfere with DNA synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-8-nitroquinolin-7-amine can be compared with other quinoline derivatives, such as:
7-Methyl-8-nitroquinoline: Similar in structure but lacks the amino group.
2-Methylquinoline: Lacks both the nitro and amino groups.
8-Nitroquinoline: Lacks the methyl and amino groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-8-nitroquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRINVSPFFGRSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302099 | |
Record name | 2-Methyl-8-nitro-7-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351516-02-3 | |
Record name | 2-Methyl-8-nitro-7-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-8-nitro-7-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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